

An In-depth Technical Guide to Dithiobutylamine (DTBA)

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Compound of Interest

Compound Name: Dithiobutylamine

Cat. No.: B15130755

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Abstract

Dithiobutylamine (DTBA), with the IUPAC name (S)-2-aminobutane-1,4-dithiol, is a potent and versatile disulfide-reducing agent developed as a superior alternative to dithiothreitol (DTT).[1][2] Its rational design, originating from L-aspartic acid, confers advantageous physicochemical properties, including a lower pKa and a strong reduction potential, leading to enhanced reactivity, particularly at neutral pH.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of DTBA, its synthesis, and its mechanism of action. Experimental methodologies are detailed, and key data is presented in structured tables for clarity. Visual diagrams are provided to illustrate reaction pathways and experimental workflows.

Physical Properties

Dithiobutylamine hydrochloride is a white to off-white, nearly odorless solid that is highly soluble in water.[2][4][5] Its physical characteristics are summarized in the table below.

Property	Value	Source(s)
Appearance	White to off-white solid	[2] [4]
Odor	Nearly odorless	[4]
Melting Point (HCl salt)	210-225 °C	[6]
Solubility	Water: Soluble, Organic Solvents: Information not widely available, but likely soluble in polar organic solvents.	[4] [7] [8]

Chemical Properties

DTBA's chemical properties make it a highly effective reducing agent for disulfide bonds in both small molecules and complex proteins.[\[3\]](#)[\[6\]](#) Its enhanced reactivity compared to DTT is a key feature, stemming from its lower thiol pKa values.[\[1\]](#)

Property	Value	Source(s)
IUPAC Name	(S)-2-aminobutane-1,4-dithiol	[2]
Synonyms	DTBA, (2S)-2-Amino-1,4-dimercaptobutane hydrochloride	[9]
CAS Number	1363594-47-1 (free base); 1363376-98-0 (hydrochloride)	[2][9]
Molecular Formula	C ₄ H ₁₁ NS ₂ (free base); C ₄ H ₁₂ CINS ₂ (hydrochloride)	[2][9]
Molar Mass	137.27 g/mol (free base); 173.73 g/mol (hydrochloride)	[2][9]
pKa (thiol groups)	8.2 and 9.3	[1]
Disulfide Reduction Potential (E°)	-0.317 V	[1]
Reactivity	Reduces disulfide bonds 3-5 times faster than DTT in small molecules and significantly faster in proteins like papain. [6] Also shows a strong affinity for metal ions.[10]	

Reactivity and Stability

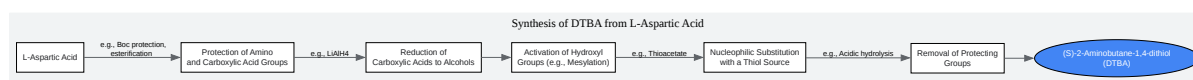
DTBA is a potent reducing agent due to the lower pKa of its thiol groups compared to DTT. This means that at a neutral pH, a larger fraction of DTBA molecules are in the reactive thiolate form.[1] The presence of the amino group also allows for its removal from reaction mixtures using cation exchange resins.[6] Like other thiols, DTBA is susceptible to oxidation by air, and its stability is better at lower temperatures and pH.[11]

Experimental Protocols

Synthesis of (S)-2-Aminobutane-1,4-dithiol (DTBA) from L-Aspartic Acid

DTBA is synthesized from the readily available and inexpensive starting material, L-aspartic acid. The synthesis involves a multi-step process that can be performed on a large scale.^{[1][3]}

Note: The following is a generalized workflow based on published literature. Detailed experimental procedures, including specific reagents, quantities, and reaction conditions, can be found in the supporting information of the cited primary literature.^[1]



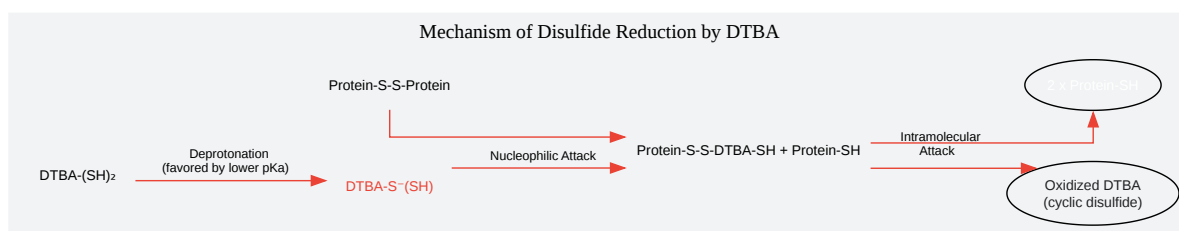
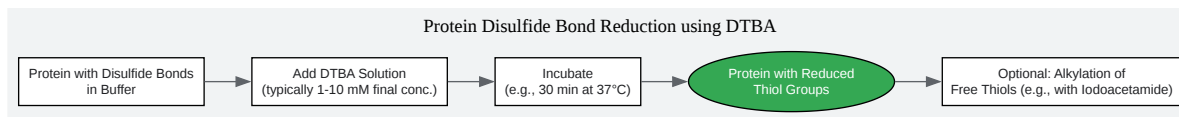
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Synthesis of DTBA from L-Aspartic Acid.

Reduction of Protein Disulfide Bonds

DTBA is used to reduce disulfide bonds in proteins, a crucial step in protein characterization, refolding, and analysis.

Note: The following is a general protocol. Optimal conditions (concentration, temperature, incubation time) may vary depending on the specific protein and buffer system.



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